molecular formula C13H16N4O6S2 B13960012 3-Methyl-2-(2,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide CAS No. 55217-93-1

3-Methyl-2-(2,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Cat. No.: B13960012
CAS No.: 55217-93-1
M. Wt: 388.4 g/mol
InChI Key: AEUBTRNFGIKPLA-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazole to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the benzamide moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,6-trimethoxybenzamide
  • N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide

Uniqueness

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-2,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

55217-93-1

Molecular Formula

C13H16N4O6S2

Molecular Weight

388.4 g/mol

IUPAC Name

2,4,5-trimethoxy-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C13H16N4O6S2/c1-17-12(24-13(16-17)25(14,19)20)15-11(18)7-5-9(22-3)10(23-4)6-8(7)21-2/h5-6H,1-4H3,(H2,14,19,20)

InChI Key

AEUBTRNFGIKPLA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC(=C(C=C2OC)OC)OC)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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